molecular formula C7H15N3O2 B8064478 Tert-butyl 2-ethanimidoylhydrazinecarboxylate

Tert-butyl 2-ethanimidoylhydrazinecarboxylate

Cat. No. B8064478
M. Wt: 173.21 g/mol
InChI Key: MROPCTMTKIHNFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-ethanimidoylhydrazinecarboxylate is a useful research compound. Its molecular formula is C7H15N3O2 and its molecular weight is 173.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Facilitating Synthesis of Bioactive Compounds : This compound is used in the facile preparation of quinoxaline-3-carbonyl compounds, which are key structural motifs in bioactive natural products and synthetic drugs. The process is efficient, can be scaled up, and involves a free-radical pathway (Xie et al., 2019).

  • Insecticidal Applications : Tert-butyl 2-ethanimidoylhydrazinecarboxylate derivatives have been studied for their larvicidal activity against various pests, indicating their potential as environmentally benign pest regulators (Oikawa et al., 1994).

  • Synthesis of Fluorinated Compounds : This compound is involved in the synthesis of fluorinated pyrazole-4-carboxylic acids, showcasing its utility in the creation of novel compounds with potential applications in pharmaceuticals (Iminov et al., 2015).

  • Conversion of Alcohols to Hydrazines : It is used in the conversion of alcohols to substituted hydrazines, indicating its versatility in synthetic organic chemistry (Brosse et al., 2000).

  • Potential as Mcl-1 Antagonists : Studies have been conducted on this compound derivatives for their potential as Mcl-1 antagonists, which could have implications in cancer research (Bhat et al., 2019).

  • Polymer Synthesis : It's used in the synthesis of polyimides, indicating its role in the development of new materials with unique properties (Yang et al., 2006).

properties

IUPAC Name

tert-butyl N-[(E)-1-aminoethylideneamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O2/c1-5(8)9-10-6(11)12-7(2,3)4/h1-4H3,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MROPCTMTKIHNFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC(C)(C)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC(C)(C)C)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Tert-butyl 2-ethanimidoylhydrazinecarboxylate
Reactant of Route 2
Tert-butyl 2-ethanimidoylhydrazinecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.